

Measuring Endothelial Cell Permeability Following ANGPT1 Silencing: Application Notes and Protocols

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Compound of Interest

Compound Name:	ANGPT1 Human Pre-designed siRNA Set A
CAS No.:	331002-70-1
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Abstract

Angiopoietin-1 (ANGPT1) is a critical signaling protein that plays a pivotal role in maintaining vascular stability and endothelial barrier integrity.[1][2][3] Dysregulation of the ANGPT1/Tie2 signaling pathway is associated with increased vascular permeability, a hallmark of various pathological conditions such as inflammation, sepsis, and tumor angiogenesis.[4][5] This document provides detailed application notes and experimental protocols for measuring endothelial cell permeability following the targeted silencing of ANGPT1. The described methods are essential for researchers investigating the molecular mechanisms of vascular leakage and for professionals in drug development screening for compounds that modulate endothelial barrier function. We detail two primary methodologies: the Transwell permeability assay and Electric Cell-Substrate Impedance Sensing (ECIS), providing a comprehensive guide from siRNA-mediated gene silencing to quantitative data analysis.

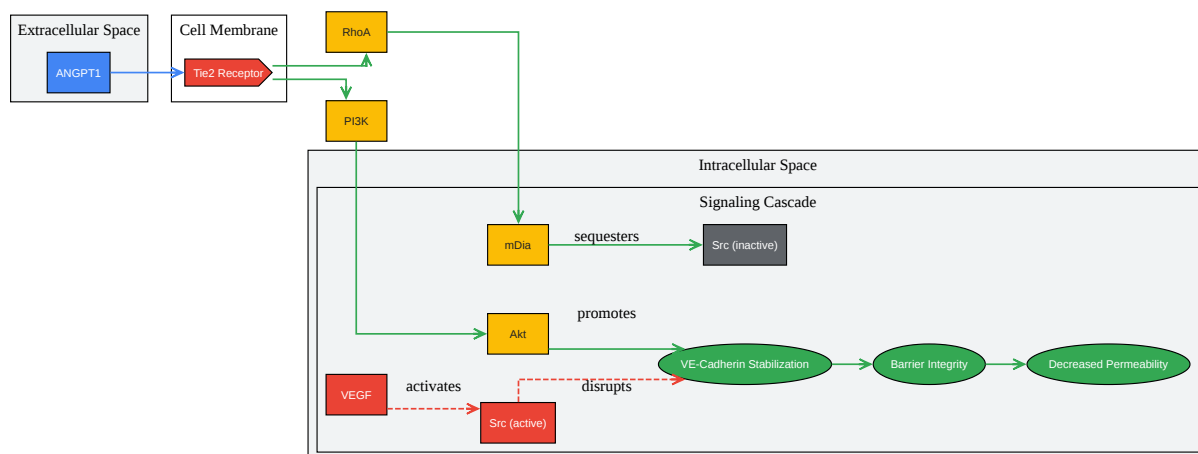
Introduction

The vascular endothelium forms a dynamic, semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the bloodstream and surrounding tissues.[4][6] The integrity of this barrier is largely maintained by complex cell-cell junctions, including tight junctions and adherens junctions. ANGPT1, through its interaction with the Tie2 receptor tyrosine kinase on endothelial cells, initiates a signaling cascade that strengthens these junctions and promotes a quiescent, non-leaky vascular phenotype.[2][7][8]

Silencing the expression of ANGPT1 provides a robust in vitro model to study the molecular consequences of compromised ANGPT1 signaling, leading to a quantifiable increase in endothelial permeability. This allows for the investigation of downstream signaling events and the screening of therapeutic agents that may restore barrier function.

Signaling Pathway Overview

ANGPT1 binding to its receptor, Tie2, leads to receptor phosphorylation and the activation of downstream signaling pathways, notably the PI3K/Akt and Rho family GTPase pathways.[3][9] These pathways converge to stabilize cell-cell junctions by reinforcing the cortical actin cytoskeleton and enhancing the localization of junctional proteins like VE-cadherin. Silencing ANGPT1 disrupts this tonic signaling, leading to cytoskeletal rearrangements, destabilization of adherens junctions, and a subsequent increase in paracellular permeability.

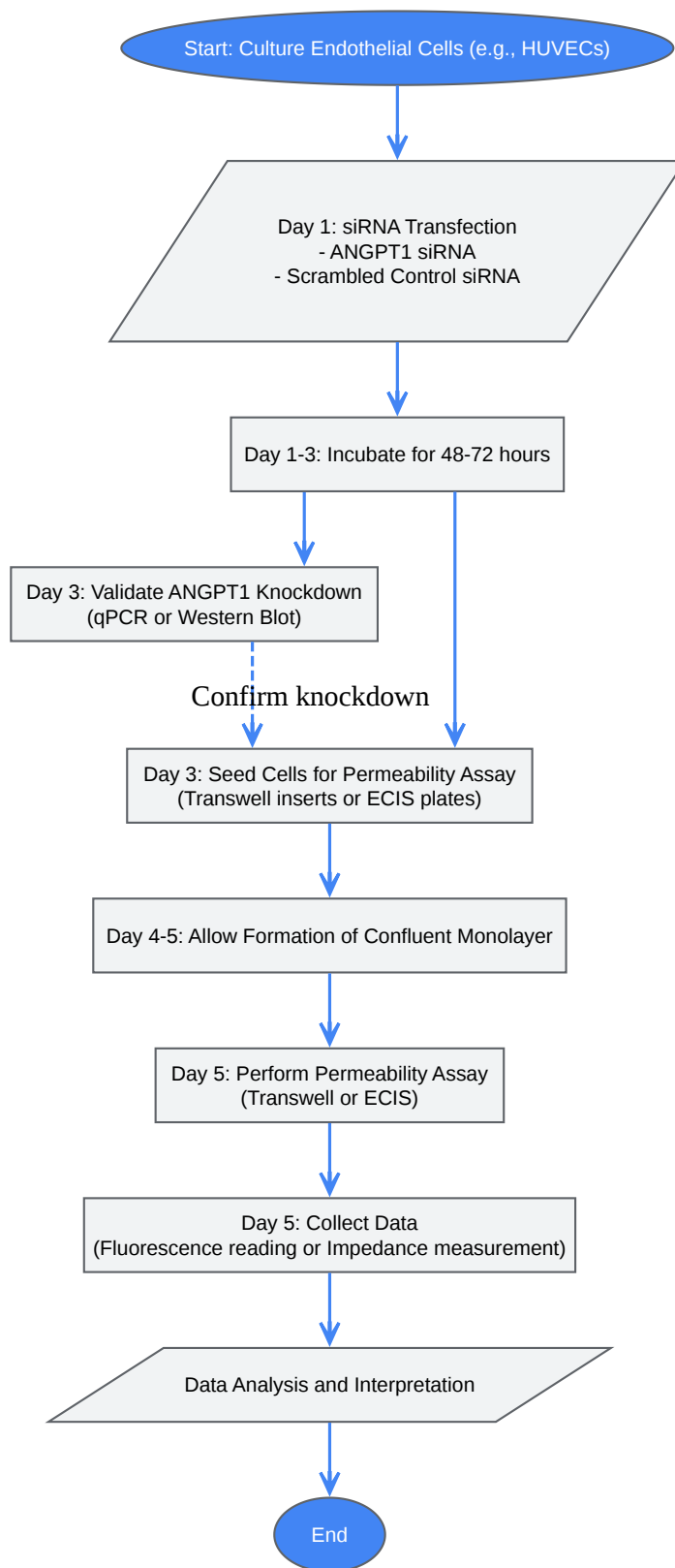


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Caption: ANGPT1 signaling pathway promoting endothelial barrier integrity.

Experimental Workflow

The overall experimental process involves the culture of endothelial cells, siRNA-mediated silencing of ANGPT1, validation of knockdown, execution of the permeability assay, and subsequent data analysis.



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Caption: Experimental workflow for measuring endothelial permeability after ANGPT1 silencing.

Detailed Experimental Protocols

Protocol 1: siRNA-Mediated Silencing of ANGPT1 in HUVECs

This protocol describes the silencing of ANGPT1 in Human Umbilical Vein Endothelial Cells (HUVECs) using siRNA.[\[10\]](#)[\[11\]](#)

Materials:

- HUVECs (passage 2-6)
- Endothelial Growth Medium (EGM-2)
- Opti-MEM I Reduced Serum Medium
- siRNA targeting ANGPT1 (pre-designed and validated)
- Non-targeting (scrambled) control siRNA
- Lipofectamine RNAiMAX Transfection Reagent
- 6-well tissue culture plates
- Nuclease-free water and microtubes

Procedure:

- Cell Seeding: The day before transfection, seed HUVECs in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 1.5×10^5 cells per well).
[\[11\]](#)
- siRNA-Lipofectamine Complex Formation:
 - For each well, prepare two tubes.
 - Tube A: Dilute 30 pmol of siRNA (ANGPT1 or scrambled control) in 150 μ L of Opti-MEM.
 - Tube B: Dilute 5 μ L of Lipofectamine RNAiMAX in 150 μ L of Opti-MEM.

- Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate for 10-20 minutes at room temperature.[12]
- Transfection:
 - Gently aspirate the culture medium from the HUVECs and replace it with 1.7 mL of fresh, antibiotic-free EGM-2.
 - Add the 300 μ L of siRNA-Lipofectamine complex dropwise to each well.
 - Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours.
- Validation of Knockdown (Optional but Recommended): After the incubation period, lyse a subset of cells to isolate RNA or protein. Verify the knockdown efficiency of ANGPT1 using quantitative PCR (qPCR) or Western blotting.

Protocol 2: Transwell Permeability Assay

This assay measures the passage of a tracer molecule across an endothelial monolayer.[7][13][14]

Materials:

- ANGPT1-silenced and control HUVECs
- 24-well Transwell inserts (e.g., 6.5 mm diameter, 0.4 μ m pore size)
- FITC-Dextran (40 kDa)
- Phosphate-Buffered Saline (PBS)
- Fluorescence plate reader

Procedure:

- Cell Seeding on Inserts: 48 hours post-transfection, trypsinize and seed the ANGPT1-silenced and control HUVECs onto the apical side of the Transwell inserts at a high density

(e.g., 1×10^5 cells/insert).[14] Place the inserts into a 24-well plate containing 600 μ L of EGM-2 in the basolateral (lower) chamber.

- Monolayer Formation: Culture for 48 hours to allow the formation of a confluent monolayer. Visually inspect for confluence.
- Permeability Assay:
 - Gently aspirate the medium from the apical and basolateral chambers.
 - Wash the monolayer once with pre-warmed PBS.
 - Add 100 μ L of serum-free medium containing 1 mg/mL FITC-Dextran to the apical chamber.
 - Add 600 μ L of serum-free medium to the basolateral chamber.
 - Incubate for 1 hour at 37°C.
- Data Collection: After incubation, collect a 100 μ L aliquot from the basolateral chamber.
- Fluorescence Measurement: Measure the fluorescence intensity of the aliquot using a plate reader (Excitation: 485 nm, Emission: 520 nm).

Protocol 3: Electric Cell-Substrate Impedance Sensing (ECIS)

ECIS provides a real-time, non-invasive measurement of endothelial barrier function by measuring the resistance of the cell monolayer to a small alternating current.[15][16][17]

Materials:

- ANGPT1-silenced and control HUVECs
- ECIS cultureware (e.g., 8W10E+ plates)
- ECIS measurement system

- EGM-2 medium

Procedure:

- Plate Preparation: Stabilize the ECIS plates with EGM-2 medium according to the manufacturer's instructions.
- Cell Seeding: 48 hours post-transfection, trypsinize and seed the ANGPT1-silenced and control HUVECs into the wells of the ECIS plate at a confluent density (e.g., 1×10^5 cells/well).
- Real-Time Monitoring: Place the plate onto the ECIS station inside a cell culture incubator. Monitor the resistance of the cell monolayer in real-time. The resistance will increase as the cells attach and form a confluent monolayer, typically plateauing after 24-48 hours.
- Data Acquisition: Record the resistance values over time. The key parameter is the resistance at 4000 Hz, which is most sensitive to changes in paracellular permeability.[\[15\]](#)
[\[16\]](#) A decrease in resistance in the ANGPT1-silenced cells compared to the control indicates increased permeability.

Data Presentation and Analysis

Quantitative data from the permeability assays should be presented in a clear and structured format. For both assays, experiments should be performed with at least three biological replicates.

Transwell Assay Data Analysis

- Blank Correction: Subtract the fluorescence reading of a blank well (medium only) from all sample readings.
- Normalization: Normalize the fluorescence values of the ANGPT1-silenced group to the scrambled control group.
- Statistical Analysis: Perform a t-test to determine the statistical significance of the difference between the control and silenced groups.

Table 1: Transwell Permeability Data

Treatment Group	Mean Fluorescence Intensity (AU)	Standard Deviation	Fold Change vs. Control	p-value
Scrambled Control	150.3	12.5	1.0	-
ANGPT1 siRNA	325.8	25.1	2.17	<0.01

ECIS Data Analysis

- **Baseline Normalization:** Normalize the resistance of each well to its value just before the monolayer reached full confluence or at a specific time point (e.g., 24 hours post-seeding).
- **Area Under the Curve (AUC) Analysis:** Calculate the AUC for the resistance curves over a defined period to quantify the overall barrier function.
- **Statistical Analysis:** Compare the mean resistance or AUC between the control and ANGPT1-silenced groups using a t-test or ANOVA for time-course data.

Table 2: ECIS Resistance Data (at 48h post-seeding)

Treatment Group	Mean Resistance at 4000 Hz (Ohms)	Standard Deviation	% Change vs. Control	p-value
Scrambled Control	2150	180	0%	-
ANGPT1 siRNA	1240	155	-42.3%	<0.01

Conclusion

The protocols outlined in this document provide a robust framework for investigating the role of ANGPT1 in endothelial barrier function. By combining siRNA-mediated gene silencing with quantitative permeability assays like the Transwell assay or real-time ECIS monitoring, researchers can effectively dissect the molecular mechanisms underlying vascular

permeability. These methods are highly adaptable for screening potential therapeutic compounds aimed at restoring endothelial integrity in various disease states.

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